molecular formula C2H3O3- B3277807 Glycolate CAS No. 666-14-8

Glycolate

Cat. No. B3277807
CAS RN: 666-14-8
M. Wt: 75.04 g/mol
InChI Key: AEMRFAOFKBGASW-UHFFFAOYSA-M
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Description

Glycolate, also known as glycolic acid, is a colorless, odorless, and water-soluble organic acid. It is a member of the alpha-hydroxy acid (AHA) family and is widely used in the cosmetic industry as an exfoliating agent. Glycolate is also used in the pharmaceutical industry as a skin-penetration enhancer and in the food industry as a flavoring agent. In

Scientific Research Applications

Glycolate Production from Acetate and Glucose

Glycolate, a bulk chemical widely used in the textile, food processing, and pharmaceutical industries, can be produced from sugars via microbial fermentation. A study focused on increasing carbon yield in glycolate production by utilizing acetate and glucose in Escherichia coli, achieving increased glycolate titer and yield, with potential implications for efficient industrial production (Yu et al., 2020).

Glycolate Production from Glycerol

Another research explored the production of glycolate from glycerol, a by-product of biodiesel production, using engineered Escherichia coli. This represents a novel biosynthetic pathway, demonstrating the potential of glycerol as a sustainable feedstock for glycolate synthesis (Zhan et al., 2020).

Glycolate from Xylose

A study in Escherichia coli introduced a new route for glycolate production from xylose, the second most abundant sugar in nature. This approach presented a high yield and productivity of glycolate, offering an alternative choice for its industrial production (Liu et al., 2018).

Glycolate in Microalgae

Investigation into glycolate production in microalgae showed that under specific conditions, Chlamydomonas can be cultivated to excrete glycolate efficiently. This highlights glycolate's potential as a carbon source for biotechnological applications (Taubert et al., 2019).

Glycolate in Glycomics

In the field of glycomics, which studies all glycan molecules synthesized by an organism, glycolate is relevant due to its involvement in the metabolism of glycolic acid and related intermediates. This is crucial for understanding the metabolism and transport of photosynthetic carbon in plants and algae (Wang and Burris, 1963).

properties

IUPAC Name

2-hydroxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMRFAOFKBGASW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3O3-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901036536
Record name Hydroxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901036536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

75.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycolate

CAS RN

666-14-8
Record name Hydroxyacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=666-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901036536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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O=C1C(Br)=C(Br)C2C=CC1C2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77,300
Citations
PF South, AP Cavanagh, HW Liu, DR Ort - Science, 2019 - science.org
… recycling of glycolate. RNAi suppresses the native glycolate/glycerate transporter PLGG1 to prevent glycolate from leaving the chloroplast and entering the native pathway (gray). …
Number of citations: 498 www.science.org
Y Dellero, M Jossier, J Schmitz… - Journal of …, 2016 - academic.oup.com
… out the glycolate–glyoxylate metabolic steps of photorespiration from glycolate production in … We describe the properties of the proteins involved in glycolate–glyoxylate metabolism in …
Number of citations: 103 academic.oup.com
S Jana, MA Choudhuri - Aquatic Botany, 1982 - Elsevier
… The glycolate content in mature leaves was highest in Hydrilla which also showed the lowest glycolate oxidase activity. Lowest glycolate content and highest glycolate oxidase activity …
Number of citations: 640 www.sciencedirect.com
SE Frederick, PJ Gruber, NE Tolbert - Plant Physiology, 1973 - academic.oup.com
… of glycolate oxidase and, accordingly, showed a substantial glycolate-dependent O 2 uptake. It is pointed out that this distribution pattern of glycolate oxidase and glycolate …
Number of citations: 205 academic.oup.com
I Zelitch, NP Schultes, RB Peterson, P Brown… - Plant …, 2009 - academic.oup.com
… Providing [1- 14 C]glycolate to leaf tissue of go1 mutants in … to air in light, they accumulated glycolate linearly for 6 h to levels … pathway evolved to prevent accumulation of toxic glycolate. …
Number of citations: 232 academic.oup.com
Y Wei, J Zhu, Y Gan, G Cheng - Advanced Powder Technology, 2018 - Elsevier
… , and nanoderivatives obtained from titanium glycolate precursor. Utilizing different fabrication strategies, titanium glycolate precursor with controllable morphology and size has been …
Number of citations: 49 www.sciencedirect.com
PRS Baker, SD Cramer, M Kennedy… - … of Physiology-Cell …, 2004 - journals.physiology.org
… These cells were found to contain oxalate, glyoxylate, and glycolate as intracellular metabolites and to excrete oxalate and glycolate into the medium. Glycolate was taken up more …
Number of citations: 136 journals.physiology.org
WD Henner, LO Rodriguez, SM Hecht… - Journal of Biological …, 1983 - Elsevier
… Since the "'P-label of the 3'-dGMP-glycolate arises from transfer of phosphoryl group … of the 3' orientation of the glycolate moiety. We have identified glycolate termini at positions 3' to …
Number of citations: 399 www.sciencedirect.com
K UCHIDA, KO Aida - The Journal of General and Applied …, 1984 - jstage.jst.go.jp
… Dissolve 76 mg of glycolic acid (or 98 mg of sodium glycolate) in 10 ml of deionized water. … The glycolate test shows a clear red-purple color for the bacteria of the glycolyl type. Among …
Number of citations: 258 www.jstage.jst.go.jp
JL Hess, NE Tolbert - Plant Physiology, 1967 - academic.oup.com
… incorporation of glycolate into amino acids via the glycolate pathway was … glycolate oxidase from sonicated preparations of each of the 5 algae cited in the methods section. No glycolate …
Number of citations: 129 academic.oup.com

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